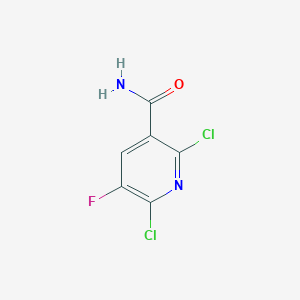
2,6-Dichloro-5-fluoronicotinamide
Cat. No. B046746
Key on ui cas rn:
113237-20-0
M. Wt: 209 g/mol
InChI Key: ZVYNUGSPFZCYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09108970B2
Procedure details


A 12-L 3-neck round bottom flask equipped with overhead stirrer, refluxing condenser, and N2 inlet/outlet was charged with 2,6-dichloro-5-fluoronicotinonitrile (2.0 kg, 1.0 eq). Concentrated sulfuric acid (4.93 L) was added and the mixture was stirred at RT until most of the brown solids had dissolved. Next, the reaction mixture was stirred at 65° C. for 1 h. The dark-brown solution was cooled to a temperature<10° C. using an ice bath. The reaction mixture was added to a 50-L round bottom flask, which contained de-ionized water (24.7 L) that had been cooled to a temperature<10° C., using a peristaltic pump. The reaction mixture was added to the water quench over a 2.3 h period, which kept the internal temperature of the mixture below 21° C. The resulting slurry was filtered through a Buchner funnel fitted with a Sharkskin filter paper. The 50-L RBF was rinsed with water (3×4 L) and the rinses were used to wash the filter cake. The filter cake was conditioned for 50 min, transferred to a drying tray, and was dried under high vacuum at 40-50° C. for 24 h and then at 20-25° C. for 18 h to give the title compound as a beige solid (896.4 g, 82%). 1H NMR (500 MHz, DMSO-d6) δ ppm 7.94 (s, 1 H), 8.10 (s, 1 H), 8.24 (d, 1 H). [M+H] calc'd for C6H3Cl2FN2O, 209; found, 209.



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].S(=O)(=O)(O)[OH:13]>O>[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]([NH2:5])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C=C(C(=N1)Cl)F
|
Step Two
|
Name
|
|
|
Quantity
|
4.93 L
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
24.7 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at RT until most of the brown solids
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 12-L 3-neck round bottom flask equipped with overhead stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing condenser, and N2 inlet/outlet
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Next, the reaction mixture was stirred at 65° C. for 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The dark-brown solution was cooled to a temperature<10° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was added to a 50-L round bottom flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
had been cooled to a temperature<10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quench over a 2.3 h period
|
|
Duration
|
2.3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the internal temperature of the mixture below 21° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting slurry was filtered through a Buchner funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a Sharkskin
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter paper
|
WASH
|
Type
|
WASH
|
|
Details
|
The 50-L RBF was rinsed with water (3×4 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
to wash the filter cake
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried under high vacuum at 40-50° C. for 24 h
|
|
Duration
|
24 h
|
Outcomes


Product
Details
Reaction Time |
50 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)N)C=C(C(=N1)Cl)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 896.4 g | |
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

